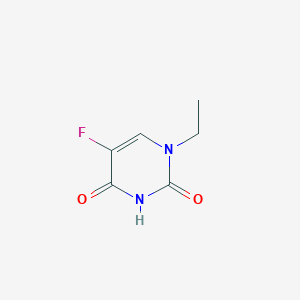

1-Ethyl-5-fluorouracil

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7FN2O2 |

|---|---|

Molecular Weight |

158.13 g/mol |

IUPAC Name |

1-ethyl-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7FN2O2/c1-2-9-3-4(7)5(10)8-6(9)11/h3H,2H2,1H3,(H,8,10,11) |

InChI Key |

SJUWEHOBIGBZCO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)NC1=O)F |

Origin of Product |

United States |

Synthetic Strategies for 1 Ethyl 5 Fluorouracil and Its Research Analogues

Direct Synthetic Routes to 1-Ethyl-5-fluorouracil

The introduction of an ethyl group at the N1 position of 5-fluorouracil (B62378) (5-FU) is a key synthetic transformation. Direct alkylation of 5-FU presents a viable route to this compound. Generally, the direct alkylation of 5-FU with saturated and allylic-type halides can occur at the N1 and N3 positions. researchgate.net To achieve selectivity for the N1 position, specific reaction conditions are necessary.

One common approach involves the use of a base to deprotonate the uracil (B121893) ring, followed by reaction with an ethylating agent such as ethyl iodide or ethyl bromide. The choice of solvent and base is crucial in directing the alkylation to the desired nitrogen atom. For instance, the use of polar aprotic solvents like dimethylformamide (DMF) is common.

A general and efficient method for the syntheses of N-alkylated derivatives of 5-fluorouracil has been described, which can be adapted for the synthesis of this compound. nih.gov This typically involves reacting 5-fluorouracil with an appropriate ethylating agent in the presence of a suitable base.

Alkylation and Acylation Methodologies for N1-Derivatization

Beyond direct ethylation, a variety of alkylation and acylation methodologies have been developed for the N1-derivatization of 5-fluorouracil, which are applicable to the synthesis of this compound and its analogues. These methods often aim to improve the therapeutic index of 5-FU by modifying its physicochemical properties.

Alkylation at the N1 position can be achieved using various alkyl halides under basic conditions. researchgate.net The regioselectivity of the reaction (N1 vs. N3 alkylation) can be influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the reaction temperature. For instance, direct alkylation with saturated halides often favors N3 substitution, while allylic halides tend to alkylate the N1 position. researchgate.net

Acylation at the N1 position is another important derivatization strategy. This can be accomplished by reacting 5-fluorouracil with an appropriate acyl chloride or anhydride. These N-acyl derivatives can serve as prodrugs, releasing the active 5-FU upon hydrolysis in the body.

Design and Synthesis of this compound Prodrugs

Prodrug strategies are widely employed to enhance the therapeutic properties of parent drugs. For this compound, various prodrug approaches can be envisioned to improve its delivery, targeting, and pharmacokinetic profile.

Ester-Based Prodrugs of N1-Substituted 5-Fluorouracil

Ester-based prodrugs represent a common and effective approach to modify the properties of a parent drug. For N1-substituted 5-fluorouracil derivatives, ester prodrugs can be synthesized by attaching a carboxylic acid moiety to the N1-substituent, which is then esterified. For instance, N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine esters have been synthesized as potential prodrugs of 5-FU. nih.gov This strategy could be adapted for this compound by first functionalizing the ethyl group with a hydroxyl or carboxylic acid group, followed by esterification. The release of the active drug from such prodrugs is often dependent on the stability of the ester group to hydrolysis. nih.gov

A series of novel polyethylene glycol (PEG) derivatives have also been synthesized by esterification of chloroacetic acid with polyethylene glycol, which were then conjugated to 5-FU. scientific.net This approach could be applied to a hydroxylated derivative of this compound to create PEGylated ester prodrugs.

Polymeric and Carrier-Linked Prodrug Systems for this compound Moieties

Polymeric and carrier-linked prodrugs offer advantages such as improved solubility, prolonged circulation time, and passive tumor targeting through the enhanced permeability and retention (EPR) effect. Various polymers have been investigated as carriers for 5-FU, including poly(ε-caprolactone) and derivatives of methacrylic acid. mdpi.com

A macromolecular prodrug of 5-fluorouracil-1-acetic acid (5-FA) has been synthesized using a multi-hydroxyl polyethylene glycol derivative as the drug carrier. nih.gov This involved coupling 5-FA with the PEG derivative via an ester bond. A similar strategy could be employed for a carboxylated derivative of this compound. The design of such systems often involves chemically binding the drug to the polymer chain to prevent burst release. nih.gov Liposomal formulations of 5-FU polymer complexes have also been shown to facilitate tumor-specific delivery. mdpi.com

Table 1: Examples of Polymeric Carriers for 5-Fluorouracil Delivery

| Polymer Carrier | Delivery System Type | Key Features |

| Poly(ε-caprolactone) | Microparticles | Biodegradable, hydrophobic, slow degradation. mdpi.com |

| Poly(hydroxyethylmethacrylate-bisglycol acrylate) | Hydrogel | Swelling-controlled drug release. mdpi.com |

| Poly(butylcyanoacrylate) | Nanoparticles | Enhanced efficacy and prolonged persistence in tumor tissue. mdpi.com |

| Polyethylene Glycol (PEG) | Polymer Conjugate | Improved solubility and prolonged circulation. scientific.netnih.gov |

| Eudragit® RS100 | Microparticles | Controlled release over several hours. mdpi.com |

Mutual Prodrug Approaches Incorporating this compound Structural Elements

Mutual prodrugs are chemical entities in which two or more active drugs are linked together. This approach can lead to synergistic effects and improved therapeutic outcomes. A number of mutual prodrugs of 5-fluorouracil have been designed and synthesized. nih.govresearchgate.net For example, a mutual prodrug of 5-fluorouracil and 5-ethynyluracil was developed to allow for the mutual release of both active agents. researchgate.netannalsofrscb.roannalsofrscb.ro Another example is a hybrid of 5-fluorouracil and a heme oxygenase-1 (HO-1) inhibitor. nih.gov

A similar strategy could be applied to this compound, where the ethylated 5-FU moiety is linked to another pharmacologically active compound. The design of such mutual prodrugs requires a cleavable linker that releases both drugs at the target site.

Novel 1-Ethylated 5-Fluorouracil Analogues and Hybrid Compound Synthesis

The synthesis of novel analogues and hybrid compounds of this compound is an active area of research aimed at discovering new anticancer agents with improved efficacy and reduced toxicity. Modifications can be made to the uracil ring or the N1-ethyl substituent to modulate the compound's biological activity.

For instance, cholesterol-conjugated 5-fluorouracil prodrugs have been designed for delivery via low-density lipoproteins (LDL). nih.gov This approach could be adapted for this compound to enhance its uptake in cancer cells that overexpress the LDL receptor.

Hybrid molecules, where this compound is combined with another pharmacologically active scaffold, represent another promising strategy. The synthesis of such hybrids can lead to compounds with novel mechanisms of action or improved selectivity. A 5-FU precursor designed to be activated by palladium chemistry in vivo has been developed, showcasing an innovative approach to targeted drug release. acs.org

Table 2: Strategies for Novel 1-Ethylated 5-Fluorouracil Analogues and Hybrids

| Strategy | Rationale | Example Adaptation for this compound |

| Cholesterol Conjugation | LDL receptor-mediated targeting to cancer cells. | Covalent linkage of cholesterol to the N1-ethyl group of this compound. nih.gov |

| Hybrid with HO-1 Inhibitor | Potential for synergistic anticancer effects. | Linking an HO-1 inhibitor to the this compound moiety via a cleavable linker. nih.gov |

| Palladium-Activated Prodrug | Localized activation of the drug at the tumor site. | Designing a this compound precursor that can be converted to the active form by intratumoral palladium implants. acs.org |

| Conjugation with Photosensitizers | Use in photodynamic therapy for targeted cancer treatment. | Attaching a photosensitizer to this compound to create a prodrug that is activated by light. dcu.ie |

Incorporation of Exocyclic Methylidene Groups at the 5-Position

The introduction of an exocyclic methylidene group at the C5 position of the uracil ring is a synthetic strategy explored for creating novel analogues. This modification introduces a reactive double bond, altering the electronic and steric properties of the molecule. Research into hybrid molecules combining a uracil skeleton with a methylidene exocyclic group has led to the synthesis and evaluation of 1,3-disubstituted and 1,3,6-trisubstituted 5-methylidenedihydrouracils. nih.gov

One notable analogue is (R)-3-(4-bromophenyl)-1-ethyl-5-methylidene-6-phenyldihydrouracil, designated as U-332. nih.gov This compound, which features the 1-ethyl substitution, was designed as part of a search for novel anticancer drug candidates. nih.gov The cytotoxic activities of these compounds were assessed against various cancer and healthy cell lines. nih.gov The analogue U-332 demonstrated significant cytotoxic activity, particularly in the HL-60 cancer cell line, with a very low IC50 value of 0.77μM. nih.gov Further investigation into its mechanism of action revealed that it could generate excessive DNA damage, leading to the activation of the p53 tumor suppressor protein. nih.gov This activation resulted in the downregulation of p21 and a significant increase in the GADD45α protein, which is responsible for arresting the cell cycle in the G2/M phase. nih.gov These findings suggest that the incorporation of a 5-methylidene group in a 1-ethyl-dihydrouracil scaffold can lead to potent biological activity. nih.gov

Table 1: Research Findings for 5-Methylidenedihydrouracil Analogue U-332

| Compound Name | Structure | Key Research Finding | Cell Line | IC50 Value |

|---|

Conjugation with Natural Products and Other Bioactive Scaffolds

Conjugating fluorouracil derivatives to natural products or incorporating them into bioactive scaffolds is a key strategy to improve their delivery and accumulation in target tissues. nih.gov While research often focuses on the parent compound, 5-fluorouracil (5-FU), the synthetic methodologies can be adapted for its analogues, such as this compound. The primary goal is to enhance the therapeutic profile by utilizing carriers or targeting moieties. nih.govnih.gov

Conjugation with Natural Products:

A prominent example is the conjugation of 5-FU to cholesterol. nih.gov This approach leverages the increased expression of low-density lipoprotein (LDL) receptors on tumor cells. By linking 5-FU to cholesterol, the resulting conjugate can be transported by LDL particles, potentially leading to targeted delivery to cancer cells. nih.gov The synthesis involves reacting cholesterol with a dicarboxylic acid anhydride, followed by coupling with 5-FU in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). nih.gov

Another natural product utilized for conjugation is hyaluronic acid (HA). Spacers such as adipic acid dihydrazide have been used to connect 5-FU to HA, achieving a drug loading of 8 mol %. researchgate.net

Incorporation into Bioactive Scaffolds:

Bioactive scaffolds serve as implants or delivery systems to release the drug over a sustained period.

Chitosan (B1678972) Scaffolds: 5-FU has been loaded into scaffolds made of chitosan fibers using a wet spinning technique. researchgate.net These implantable systems are designed for localized drug delivery, for instance, after surgical procedures. researchgate.net

Alginate-Gelatin Scaffolds: Alginate-gelatin hydrogels have been used to create scaffolds containing 5-FU, which are sometimes reinforced with zinc-doped hydroxyapatite. researchgate.net These scaffolds are evaluated for properties like porosity, drug release, and cell attachment capabilities. researchgate.net

Polymer Conjugates: Synthetic polymers offer another avenue for creating drug delivery systems. For example, a hyperbranched poly(N,N-dimethylacrylamide) has been synthesized via RAFT-SCVP (Reversible Addition-Fragmentation chain Transfer - Self-Condensing Vinyl Polymerization) for subsequent conjugation with a 5-FU prodrug. mdpi.com The release of 5-FU from such polymer conjugates can be monitored using techniques like 19F NMR. mdpi.com

Table 2: Examples of 5-Fluorouracil Conjugation and Scaffold Strategies

| Strategy | Carrier/Scaffold | Linker/Method | Key Finding |

|---|---|---|---|

| Conjugation | Cholesterol | Dicarboxylic acid hemiacetates, DCC, DMAP | Designed for targeted delivery via LDL receptors to cancer cells. nih.gov |

| Conjugation | Hyaluronic Acid (HA) | Adipic acid dihydrazide spacer | Achieved a drug loading of 8 mol %. researchgate.net |

| Scaffold | Chitosan Fibers | Wet spinning technique | Low drug loading (0.21–7.55 mg/g) with an initial burst release followed by a slower, sustained release. researchgate.net |

| Scaffold | Alginate-Gelatin Hydrogel | - | Scaffolds showed long-term stability and supported cell growth. researchgate.net |

Preclinical Biological Efficacy and Selectivity Studies4.1. In Vitro Anti-Proliferative and Cytotoxic Evaluations in Cancer Cell Lines4.1.1. Assessment Across Various Tumor Cell Lines (e.g., Leukemia, Liver, Breast, Colorectal) 4.1.2. Comparative Cytotoxicity Studies with Parent 5-Fluorouracil4.2. Investigation of Synergistic Effects in Combination Preclinical Therapies4.2.1. Co-Administration with Established Chemotherapeutic Agents 4.2.2. Combination with Novel Synthetic Uracil (B121893) Analogues4.3. Prodrug-to-Drug Transformation and Delivery Efficacy in Tissue Models

No compounds were mentioned in the article, so the corresponding table is not applicable.

Prodrug-to-Drug Transformation and Delivery Efficacy in Tissue Models

Transdermal Permeation and Metabolism Studies in Ex Vivo Skin Models

No studies were identified that specifically investigated the transdermal permeation and metabolism of 1-Ethyl-5-fluorouracil in ex vivo skin models.

Controlled Release and Bioactivation in Target-Specific Environments

There is no available research data concerning the controlled release mechanisms or the bioactivation pathways of this compound in target-specific environments.

Advanced Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations provide a dynamic, atom-level view of molecular interactions and conformational behaviors over time.

Ligand-Receptor Interaction Profiling with Biological Targets (e.g., Thymidylate Synthase)

The primary mechanism of action for 5-FU involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA replication. nih.gov Computational docking and MD simulations have been extensively used to model the interaction between 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), and the TS active site. nih.govnih.gov These studies reveal a complex network of interactions, including covalent bond formation with a cysteine residue and hydrogen bonding with several key amino acids that stabilize the complex. nih.gov

For 1-Ethyl-5-fluorouracil, after its presumed metabolic activation to the corresponding nucleotide, its interaction profile with TS would be altered by the N1-ethyl group. Molecular docking simulations for similar N1-substituted derivatives suggest that this group would occupy a specific pocket within the enzyme's active site. researchgate.net

Key predicted changes in the interaction profile include:

Steric Influence : The ethyl group introduces additional bulk compared to the hydrogen atom in 5-FU. This can cause steric clashes with amino acid residues in the binding pocket, potentially altering the ligand's orientation and binding affinity.

Hydrophobic Interactions : The aliphatic nature of the ethyl group can introduce new favorable hydrophobic interactions with nonpolar residues in the active site, which may partially compensate for any steric hindrance.

Loss of Hydrogen Bond : The N1 position in 5-FU features a proton that can act as a hydrogen bond donor. acs.org Alkylation at this position to form this compound removes this capability, eliminating a key interaction point observed in the binding of the parent compound with some biological targets. nih.gov

MD simulations performed on other 5-FU derivatives have shown that stable interactions with the TS receptor are achievable, suggesting that N1-substituted analogs can be effective inhibitors. researchgate.net A simulation of this compound within the TS active site would be necessary to precisely map the specific amino acid contacts and quantify the stability of the ligand-receptor complex over time.

| Interaction Feature | 5-Fluorouracil (B62378) (as FdUMP) in TS Active Site | Predicted this compound (as activated metabolite) in TS Active Site |

| Covalent Bonding | Forms a covalent bond with the catalytic Cys residue. nih.gov | Expected to form a similar covalent bond. |

| N1 Position Interaction | N1-H can act as a hydrogen bond donor with protein residues or water. nih.govacs.org | N1-ethyl group eliminates H-bond donor capability; introduces potential steric and hydrophobic interactions. |

| Key H-Bonding Residues | Interacts with residues such as Arginine, Serine, and Asparagine. nih.gov | May interact with a similar set of residues, but the overall geometry and strength of the network could be altered by the ethyl group's influence on positioning. |

| Binding Affinity | High affinity due to covalent and non-covalent interactions. | Binding affinity would be modulated; potentially increased or decreased depending on the balance of new hydrophobic interactions versus steric hindrance and loss of an H-bond. |

Conformational Analysis and Stability Predictions for this compound Derivatives

Conformational analysis is crucial for understanding a molecule's shape, stability, and how it presents itself to a biological target. While the pyrimidine (B1678525) ring of this compound is largely planar, the ethyl group introduces rotational freedom around the N1-C(ethyl) and C(ethyl)-C(methyl) bonds.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the preferred conformations (rotamers) of the ethyl group relative to the pyrimidine ring. Studies on similar molecules like 1-(2-Hydroxyethyl)-5-fluorouracil have used DFT to find optimized geometries and predict molecular stability. researchgate.net For this compound, the lowest energy conformation would likely involve the ethyl group being positioned to minimize steric clash with the adjacent carbonyl group at the C2 position. The energy barrier for rotation around the N1-C(ethyl) bond could also be calculated, providing insight into the molecule's flexibility at physiological temperatures. This flexibility can be an important factor in its ability to adapt to the shape of a receptor binding site.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, uses molecular descriptors to predict the activity of new compounds. researchgate.net

For 5-FU derivatives, SAR studies have shown that modifications at the N1 and N3 positions significantly impact biological activity. The introduction of an ethyl group at the N1 position is a common strategy in medicinal chemistry to modulate properties such as:

Lipophilicity : The ethyl group increases the molecule's lipophilicity (fat-solubility) compared to 5-FU. This can enhance its ability to cross cell membranes, potentially improving bioavailability.

Metabolic Stability : N1-alkylation can protect the molecule from certain metabolic degradation pathways, potentially prolonging its half-life in the body.

A computational QSAR study for a series of N1-substituted 5-FU analogs, including this compound, would involve calculating various molecular descriptors.

| Descriptor Category | Examples | Relevance to this compound |

| Electronic | Dipole moment, atomic charges, HOMO/LUMO energies | The ethyl group is electron-donating, which can subtly alter the charge distribution on the pyrimidine ring, affecting non-covalent interactions. |

| Steric | Molecular volume, surface area, specific shape indices | The size and shape of the ethyl group are key steric factors that influence how the molecule fits into an enzyme's active site. |

| Hydrophobic | LogP (partition coefficient) | The ethyl group increases LogP, predicting better membrane permeability but potentially lower aqueous solubility. |

| Topological | Connectivity indices | These descriptors encode information about the branching and arrangement of atoms. |

By building a statistical model that links these descriptors to experimentally measured cytotoxicity for a training set of compounds, the activity of this compound could be predicted. researchgate.net

Prediction of Molecular Interactions and Self-Assembly Behavior

The ability of molecules to interact with themselves and their environment governs their physical properties and biological behavior.

Hydrogen Bonding Networks and Intermolecular Complex Formation

Hydrogen bonds are critical to the structure of DNA, protein folding, and ligand-receptor binding. 5-FU has two N-H groups (at N1 and N3) and two carbonyl oxygens, allowing it to act as both a hydrogen bond donor and acceptor, forming extensive intermolecular networks. spectroscopyonline.com Computational and experimental studies have confirmed that 5-FU readily forms hydrogen-bonded dimers and more complex structures. spectroscopyonline.com

Fibril Formation Dynamics and Their Biological Implications

Recent research has shown that 5-FU can self-assemble into fibrillar structures under physiological conditions, driven by a strong hydrogen-bonding network. This aggregation behavior is a topic of interest as it could influence the drug's bioavailability and mechanism of action.

Computational and experimental studies on a related derivative, 5-fluoro-1,3-dimethyluracil, where both N-H groups are blocked by methylation, demonstrated that this molecule does not form fibrils. This is attributed to the lack of the strong hydrogen-bonding motifs necessary to drive the self-assembly process.

Based on this evidence, it is highly probable that this compound would have a significantly diminished or completely abrogated ability to form fibrils compared to 5-FU. The blocking of the key N1-H hydrogen bond donor site disrupts the specific intermolecular recognition required for fibril formation. This predicted lack of self-aggregation could have significant biological implications, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to the parent compound.

In Silico Assessment of Derivative Properties for Optimized Design

In the realm of modern drug discovery, in silico methodologies serve as a powerful computational microscope, enabling the rational design and evaluation of new chemical entities before their physical synthesis. This approach significantly reduces the time and cost associated with experimental research. For a parent compound like this compound, computational tools are instrumental in designing derivatives with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. The process involves creating a virtual library of derivatives by systematically modifying the core structure and then predicting their biological activities and physicochemical properties using various computational models.

Detailed Research Findings

The primary mechanism of action for 5-fluorouracil and its derivatives involves the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. nih.govnih.gov Therefore, a key focus of in silico design is to optimize the interaction between the derivative and the TS active site. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy score.

Research on analogous 5-fluorouracil derivatives has shown that specific amino acid residues within the TS active site are critical for binding. nih.govnih.gov These often include arginine, serine, and asparagine residues, which can form hydrogen bonds and other non-bonding interactions with the ligand. nih.govnih.gov By designing this compound derivatives that can establish stronger or more numerous interactions with these key residues, it is possible to enhance their inhibitory potency. For instance, modifications to the ethyl group at the N1 position or the addition of functional groups to the uracil (B121893) ring can be explored to improve these interactions.

Following docking studies, Quantitative Structure-Activity Relationship (QSAR) models are often developed. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can predict the potency of newly designed derivatives, guiding the selection of the most promising candidates for synthesis.

Furthermore, the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in in silico drug design. audreyli.comresearchgate.net A potent inhibitor of the target enzyme may fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity. researchgate.net Computational tools can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for skin toxicity, allowing for the early identification and elimination of candidates with undesirable profiles. nih.gov

Below are interactive data tables representing hypothetical findings from an in silico assessment of designed this compound derivatives.

Table 1: Molecular Docking Results of this compound Derivatives against Thymidylate Synthase

This table showcases the predicted binding affinities and key interactions of hypothetical derivatives with the active site of Thymidylate Synthase. A lower binding energy generally indicates a more stable and potent interaction.

| Derivative ID | Modification on this compound Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1-Ethyl-5-FU (Parent) | None | -7.5 | Arg50, Ser216 |

| D-01 | N1-(2-hydroxyethyl) | -8.2 | Arg50, Ser216, Asn226 |

| D-02 | C6-chloro | -7.9 | Arg50, Arg175, Ser216 |

| D-03 | N1-(3-aminopropyl) | -8.8 | Arg50, Arg215, Asn226 |

| D-04 | N1-cyclopropylmethyl | -8.5 | Arg50, Ser216 |

Table 2: Predicted ADMET Properties of this compound Derivatives

This table provides an overview of the predicted drug-like properties for the hypothetical derivatives. These predictions help in selecting candidates with a higher probability of success in later developmental stages.

| Derivative ID | GI Absorption | Blood-Brain Barrier (BBB) Permeant | Skin Sensitization | Lipinski's Rule of Five Violations |

| 1-Ethyl-5-FU (Parent) | High | Yes | None | 0 |

| D-01 | High | Yes | Low | 0 |

| D-02 | High | Yes | None | 0 |

| D-03 | High | No | Low | 0 |

| D-04 | High | Yes | None | 0 |

Through these advanced computational applications, researchers can intelligently prioritize which derivatives of this compound to synthesize and advance to experimental testing, thereby optimizing the design process and accelerating the journey toward more effective therapeutic agents.

Emerging Research Frontiers for 1 Ethyl 5 Fluorouracil Derivatives

Development of Multi-Target Ligands Incorporating 1-Ethyl-5-fluorouracil Structures

The core strategy involves covalently linking the 5-FU moiety, via its N1 position, to another pharmacologically active molecule. This creates a single chemical entity with the potential to engage two distinct biological targets. For instance, researchers have designed and synthesized dual-acting compounds by combining the bioactive fragment of a Histone Deacetylase (HDAC) inhibitor, MS-275, with 5-FU. nih.gov The resulting hybrid molecules demonstrated both HDAC inhibition and cytotoxic activity. nih.gov This concept of a mutual prodrug ensures that both active components are delivered to the target cell simultaneously, where they can be released to exert a combined therapeutic effect. nih.gov

This design principle can be extended to this compound, where the ethyl group at the N1 position can serve as a stable linker or part of a larger molecular architecture that incorporates another therapeutic agent. The goal is to create chimeric molecules that, for example, inhibit both thymidylate synthase (the primary target of 5-FU) and other critical cancer-related enzymes like protein kinases or topoisomerases. nih.govresearchgate.net This approach holds promise for creating more potent and selective anticancer therapies.

Exploration of Alternative Bioactivation Mechanisms (e.g., Palladium-Activated Prodrugs)

A significant challenge with traditional prodrugs is their reliance on endogenous enzymes for activation, which can vary between patients and tumor types. To circumvent this, researchers are exploring bioorthogonal activation strategies, where a non-toxic prodrug is converted into its active, cytotoxic form by a non-biological catalyst selectively delivered to the tumor site. Palladium-activated prodrug therapy is a leading example of this innovative approach. nih.gov

The mechanism involves masking the N1 position of 5-fluorouracil (B62378) with a biochemically stable but palladium-sensitive group, such as a propargyl group. nih.gov This modification renders the molecule inactive, preventing systemic toxicity. nih.gov The prodrug can be administered systemically, but it is only converted into the active 5-FU in the presence of a palladium (Pd) catalyst, which can be implanted as a device directly within the tumor. nih.gov This strategy enables the spatially controlled, local generation of the cytotoxic drug, maximizing its concentration at the tumor while minimizing exposure to healthy tissues. nih.gov

Studies on N1-propargyl-5-fluorouracil have shown that this masking leads to a dramatic reduction in cytotoxicity (over 200-fold) compared to unmodified 5-FU. nih.gov However, upon exposure to a palladium resin, the active drug is efficiently released, restoring its potent pharmacological activity. nih.gov This concept is directly applicable to derivatives like this compound, where different palladium-labile groups could be used to achieve similar bioorthogonal activation, offering a new frontier in precision chemotherapy.

| Feature | Unmodified 5-Fluorouracil | N1-Propargyl-5-FU (Palladium Prodrug) |

| Activation Mechanism | Intracellular enzymatic conversion | Bioorthogonal catalysis by Palladium (Pd⁰) |

| Systemic Cytotoxicity | High | Very Low (over 200-fold reduction) |

| Spatial Control | Low (acts systemically) | High (activated locally at catalyst site) |

| Biochemical Stability | Susceptible to metabolic degradation | High in the absence of palladium |

| Therapeutic Principle | Systemic chemotherapy | Locally activated, targeted chemotherapy |

Advanced Drug Delivery System Integration with N1-Substituted Fluorouracils

Advanced drug delivery systems (DDS) are revolutionizing how chemotherapeutics are administered, aiming to improve their solubility, stability, and tumor-targeting capabilities. Integrating N1-substituted fluorouracils, including this compound, into these systems is a key area of research to enhance their preclinical performance. These systems can protect the drug from premature degradation and control its release, thereby increasing its therapeutic index. nih.gov

Various nanocarriers are being explored for the delivery of 5-FU and its derivatives:

Niosomes: These are vesicular systems composed of non-ionic surfactants that can encapsulate both hydrophilic and hydrophobic drugs. They offer advantages over liposomes, such as lower cost and higher chemical stability. Niosomes can improve the delivery of 5-FU derivatives to cancer cells and have been studied for applications in skin cancer treatment.

Polymeric Nanoparticles: Biodegradable polymers like chitosan (B1678972) are used to create nanoparticles that can carry 5-FU derivatives. Chitosan's mucoadhesive properties can be leveraged for targeted delivery, and its solubility can be modified to suit different administration routes. nih.gov These systems can be designed for controlled, pH-sensitive drug release. nih.gov

Stimuli-Responsive Systems: Nanocarriers can be engineered to release their payload in response to specific stimuli within the tumor microenvironment, such as lower pH or the presence of certain enzymes. This "smart" delivery ensures that the drug is released precisely at the site of action, further reducing off-target effects. nih.gov

By encapsulating N1-substituted derivatives like this compound, these advanced delivery systems can overcome challenges such as poor bioavailability and help bypass mechanisms of drug resistance. nih.gov

| Delivery System | Core Components | Key Advantages for N1-Substituted Fluorouracils |

| Niosomes | Non-ionic surfactants, cholesterol | High chemical stability, low cost, can encapsulate various drug types |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., Chitosan) | Biocompatibility, mucoadhesion, potential for controlled/pH-sensitive release |

| Stimuli-Responsive Carriers | Smart polymers, hydrogels | Targeted drug release in response to tumor-specific stimuli (pH, enzymes) |

Future Directions in Preclinical Efficacy Enhancement and Resistance Mitigation

A major hurdle in 5-FU-based chemotherapy is the development of drug resistance. nih.gov Future research on this compound and related derivatives is focused on strategies to enhance their efficacy and preemptively address resistance mechanisms.

One of the primary mechanisms of 5-FU resistance involves the upregulation of its target enzyme, thymidylate synthase, or alterations in drug transport and metabolism. nih.gov N1-substitution can already influence these factors by altering the molecule's interaction with metabolic enzymes and cellular transporters. Future work will involve rationally designing N1-substituents to specifically evade these resistance pathways. In silico modeling and docking studies are being used to design novel 5-FU analogues with improved binding to thymidylate synthase and better pharmacokinetic profiles, making them less susceptible to inactivation. nih.gov

Furthermore, combining this compound derivatives with other therapeutic agents is a promising strategy. This can involve co-administration or the creation of multi-target ligands as discussed previously. Combination therapy can enhance the sensitivity of tumor cells to the 5-FU derivative and overcome resistance by targeting multiple cellular pathways simultaneously. nih.gov The use of advanced drug delivery systems to co-encapsulate this compound with a resistance-modulating agent is another avenue being explored to ensure both drugs reach the tumor in optimal ratios. nih.gov These multifaceted approaches will be critical in advancing the preclinical and potential clinical utility of next-generation fluorouracil derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethyl-5-fluorouracil, and how can purity be validated?

- Methodological Answer : Synthesis typically involves alkylation of 5-fluorouracil with ethylating agents (e.g., ethyl iodide) under controlled alkaline conditions. Post-synthesis purification via recrystallization (e.g., using methanol-water mixtures) is critical to remove unreacted precursors. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 265–270 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For solubility optimization, phase solubility studies in aqueous buffers (pH 7–8) are advised due to pH-dependent solubility profiles .

Q. How should researchers handle contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature). To resolve conflicts:

Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4).

Use complementary techniques: shake-flask method for equilibrium solubility and dynamic light scattering (DLS) for colloidal stability.

Cross-reference with databases like PubChem or CAMEO Chemicals, ensuring alignment with peer-reviewed studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Waste Disposal : Follow EPA guidelines for cytotoxic waste, including neutralization with sodium hypochlorite (1% v/v) .

- Exposure Response : Immediate decontamination with soap/water for skin contact; medical consultation for systemic symptoms (e.g., nausea, myelosuppression) .

Advanced Research Questions

Q. How can pharmacokinetic (PK) parameters of this compound be optimized in preclinical models?

- Methodological Answer :

- Dose Escalation : Use a phase II-like design with incremental dosing (e.g., 50–200 mg/kg) in rodents, monitoring plasma concentrations via LC-MS/MS.

- Pharmacokinetic Modeling : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Compare with 5-FU’s known PK profile to assess ethylation’s impact on bioavailability .

- Toxicity Correlation : Track dose-limiting toxicities (e.g., gastrointestinal mucositis) and correlate with PK thresholds using Kaplan-Meier survival analysis .

Q. What strategies address contradictory efficacy data in this compound combination therapies?

- Methodological Answer :

- Mechanistic Interrogation : Conduct isobolographic analysis to distinguish synergistic vs. additive effects with chemotherapeutics (e.g., leucovorin).

- In Vitro/In Vivo Bridging : Validate findings across cell lines (e.g., HCT-116 colorectal cancer) and xenograft models, controlling for tumor microenvironment variables .

- Data Harmonization : Use WHO criteria for standardized reporting of response rates and toxicity grading to enable cross-study comparisons .

Q. How can in silico modeling improve the design of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Train models on existing fluorouracil analogs using descriptors like logP, molar refractivity, and H-bond donors. Validate predictive power via leave-one-out cross-validation.

- Docking Studies : Target thymidylate synthase (TS) or dihydropyrimidine dehydrogenase (DPD) to predict binding affinity changes post-ethylation .

- ADMET Prediction : Utilize tools like SwissADME to forecast metabolic stability and CYP450 interactions .

Q. What regulatory challenges arise in translating this compound to clinical trials?

- Methodological Answer :

- Toxicology Profiling : Conduct GLP-compliant studies to establish NOAEL/LOAEL in two species (rodent and non-rodent), emphasizing genotoxicity (Ames test) and teratogenicity (ICH S5 guidelines) .

- CMC Documentation : Detail synthesis pathways, impurity profiles (e.g., residual ethyl iodide), and stability data (ICH Q1A) for FDA/EMA submissions .

- Ethical Compliance : Adhere to NREC protocols for patient recruitment, informed consent, and adverse event reporting .

Data Presentation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships?

- Methodological Answer :

- Dose-Response Modeling : Fit data to sigmoidal Emax models using nonlinear regression (e.g., GraphPad Prism).

- Contradiction Resolution : Apply Fisher’s exact test for categorical outcomes (e.g., response vs. non-response) and Cox regression for survival data .

- Reproducibility : Share raw datasets and analysis code via repositories like Zenodo, following FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.